![molecular formula C16H12FNO3 B5681890 2-(benzoylamino)-3-(4-fluorophenyl)acrylic acid](/img/structure/B5681890.png)
2-(benzoylamino)-3-(4-fluorophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzoylamino)-3-(4-fluorophenyl)acrylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFPA and is a derivative of acrylic acid. BFPA has been studied extensively for its chemical and biological properties, and its synthesis method has been well-established.
Mechanism of Action
The mechanism of action of BFPA is not well understood. However, it is believed that BFPA inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed that BFPA inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BFPA has been found to have both biochemical and physiological effects. In vitro studies have shown that BFPA inhibits the activity of various enzymes, including tyrosinase and acetylcholinesterase. BFPA has also been found to have anti-inflammatory and antioxidant properties. In vivo studies have shown that BFPA has a low toxicity profile and does not produce any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BFPA in lab experiments is its high purity and stability. BFPA can be easily synthesized and purified, making it an ideal compound for various studies. However, one of the limitations of using BFPA is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of BFPA. One potential direction is to explore its potential as a drug candidate for the treatment of cancer and bacterial infections. Further studies are needed to understand the mechanism of action of BFPA and to optimize its pharmacological properties. Another potential direction is to explore its potential as a building block for the synthesis of new materials. BFPA has unique chemical properties that make it an attractive candidate for the development of new materials with specific properties.
In conclusion, BFPA is a promising compound that has potential applications in various fields. Its synthesis method has been well-established, and its chemical and biological properties have been extensively studied. Further research is needed to fully understand its potential and to optimize its properties for various applications.
Synthesis Methods
The synthesis of BFPA involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base to form the benzoylamino derivative. This intermediate is then reacted with acrylic acid to form the final product. The reaction conditions and purification methods have been optimized to obtain high yields of pure BFPA.
Scientific Research Applications
BFPA has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BFPA has been studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BFPA has also been studied for its antibacterial properties. It has been found to be effective against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-10H,(H,18,19)(H,20,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKFORMNIXDMCK-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.